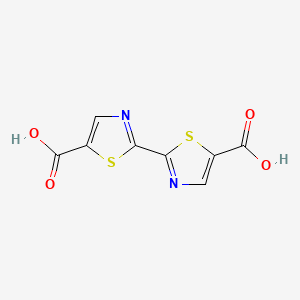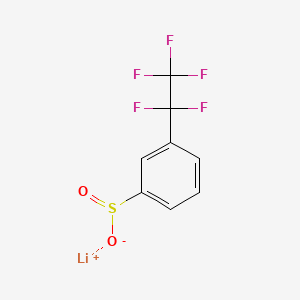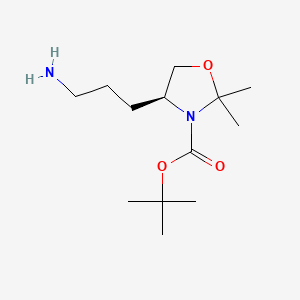
methyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride, or MPAH, is a chemical compound that is used in a variety of scientific and medical applications. It is an important intermediate in the production of pharmaceuticals, and is also used in research laboratories for a variety of purposes.
科学研究应用
MPAH is used in a variety of scientific and medical applications, including the synthesis of pharmaceuticals, research in biochemistry and physiology, and laboratory experiments. It is used in the synthesis of a variety of drugs, including anticonvulsants, antibiotics, and anti-inflammatory agents. It is also used in research studies to investigate the mechanisms of action of various drugs, as well as the biochemical and physiological effects of these drugs. Furthermore, MPAH is used in laboratory experiments to study the effects of various compounds on cells and organisms.
作用机制
The mechanism of action of MPAH is not fully understood. However, it is believed to interact with proteins and enzymes in the body, resulting in changes in biochemical and physiological processes. For example, it has been shown to interact with the enzyme cyclooxygenase-2 (COX-2), resulting in the inhibition of prostaglandin synthesis. This inhibition of prostaglandin synthesis has been linked to the anti-inflammatory effects of MPAH.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPAH are not fully understood. However, it has been shown to interact with proteins and enzymes in the body, resulting in changes in biochemical and physiological processes. For example, it has been shown to interact with the enzyme cyclooxygenase-2 (COX-2), resulting in the inhibition of prostaglandin synthesis. This inhibition of prostaglandin synthesis has been linked to the anti-inflammatory effects of MPAH. Additionally, MPAH has been shown to inhibit the activity of the enzyme acetylcholinesterase, resulting in increased levels of the neurotransmitter acetylcholine. This increase in acetylcholine has been linked to the anticonvulsant effects of MPAH.
实验室实验的优点和局限性
MPAH has several advantages for laboratory experiments. It is relatively stable, allowing for easy storage and handling. It is also water-soluble, making it easy to use in aqueous solutions. Furthermore, it is relatively inexpensive, making it a cost-effective option for laboratory experiments. However, there are some limitations to using MPAH in laboratory experiments. It is toxic in high concentrations, so it must be used with caution. Additionally, it is not very soluble in organic solvents, so it may not be suitable for certain types of experiments.
未来方向
The potential future directions for MPAH include further research into its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research into its use in the synthesis of pharmaceuticals and other compounds is warranted. Additionally, further research into its use in laboratory experiments is needed to better understand its advantages and limitations in this context. Finally, further research into its potential uses in medical applications is also warranted.
合成方法
MPAH is most commonly synthesized by reacting 5-amino-1H-pyrazol-1-ylacetic acid with methyl chloroformate in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction yields a methyl ester of the acid, which is then hydrolyzed with hydrochloric acid to yield the hydrochloride salt. This salt is then crystallized and purified to obtain the desired product.
属性
IUPAC Name |
methyl 2-(5-aminopyrazol-1-yl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-11-6(10)4-9-5(7)2-3-8-9;/h2-3H,4,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYAHKFJUSOMLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=CC=N1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B6611159.png)


![tert-butyl N-[1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-yl]carbamate](/img/structure/B6611183.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B6611186.png)

![2,2,2-trifluoroethyl N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]carbamate](/img/structure/B6611200.png)
![4-(2H3)methoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6611203.png)
![N-{2-[(2-{[3-(2-aminoethoxy)phenyl]amino}-5-fluoropyrimidin-4-yl)amino]phenyl}methanesulfonamide, trifluoroacetic acid](/img/structure/B6611219.png)

![2-{[2-({4-[4-(3-aminopropyl)piperazin-1-yl]phenyl}amino)-5-chloropyrimidin-4-yl]amino}-N-methylbenzamide hydrochloride](/img/structure/B6611230.png)
![1-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine](/img/structure/B6611231.png)
![10-(3-methylphenyl)-7-thia-1,9-diazatricyclo[6.3.0.0,2,6]undeca-2(6),8,10-triene hydrochloride](/img/structure/B6611246.png)